4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol
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Overview
Description
4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol is a complex organic compound with a unique structure that includes a pyrazole ring, a difluoroethyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoroethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the pyrazole derivative with 2-methoxyphenol under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The difluoroethyl group can be reduced to an ethyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and pyrazole ring play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
- 4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)butan-1-ol
Uniqueness
Compared to similar compounds, 4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H17F2N3O2 |
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Molecular Weight |
297.30 g/mol |
IUPAC Name |
4-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H17F2N3O2/c1-21-13-6-10(2-3-12(13)20)7-17-8-11-4-5-19(18-11)9-14(15)16/h2-6,14,17,20H,7-9H2,1H3 |
InChI Key |
PRZKEGGXICYSIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=NN(C=C2)CC(F)F)O |
Origin of Product |
United States |
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